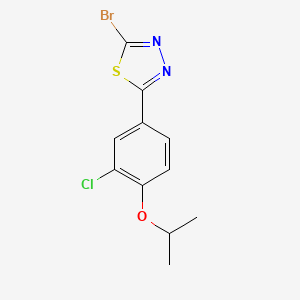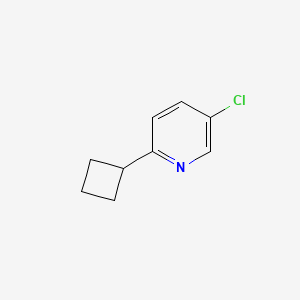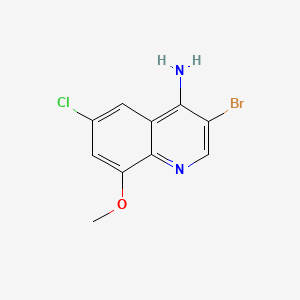
2-broMo-5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiadiazole derivative that has been synthesized using different methods. The compound has shown promising results in scientific research, and
Scientific Research Applications
Anticancer Properties :
- Noolvi et al. (2011) synthesized a series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives, including some with bromo substituents, which showed significant antitumor activity. One compound, in particular, demonstrated selectivity toward Leukemic cancer cell lines (Noolvi et al., 2011).
- Kumar et al. (2010) developed a series of 5-(3-indolyl)-1,3,4-thiadiazoles with significant cytotoxicity against multiple cancer cell lines. Certain compounds showed specificity for MCF7 and MDA-MB-231 cancer cell lines (Kumar et al., 2010).
Antimicrobial Activity :
- Al-Smadi et al. (2019) synthesized new thiadiazole derivatives with strong antimicrobial activity against various pathogenic microbes. They also assessed the genotoxicity of these compounds, finding them safe and potential antibiotics (Al-Smadi et al., 2019).
Corrosion Inhibition :
- Attou et al. (2020) investigated a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments. The compound showed a high protection degree and was characterized as a mixed-kind inhibitor (Attou et al., 2020).
Photodynamic Therapy for Cancer Treatment :
- Pişkin et al. (2020) synthesized a zinc phthalocyanine substituted with a thiadiazole derivative, showing high singlet oxygen quantum yield. This property is important for Type II photosensitizers used in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antitubercular and Antimicrobial Agents :
- Vasoya et al. (2005) reported the synthesis of thiosemicarbazide and 1,3,4-thiadiazole heterocycles bearing a benzo(b)thiophene nucleus. These compounds showed potent antitubercular and antimicrobial activities (Vasoya et al., 2005).
Anti-Inflammatory and Analgesic Agents :
- Gomha et al. (2017) synthesized a 2-bromoacetyl-3-phenyl-1,3,4-thiadiazole derivative and its fused imidazole derivatives, showing potential as anti-inflammatory, analgesic, and anti-ulcer agents (Gomha et al., 2017).
properties
IUPAC Name |
2-bromo-5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2OS/c1-6(2)16-9-4-3-7(5-8(9)13)10-14-15-11(12)17-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNDXSJHAVHWFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175924 |
Source


|
| Record name | 2-Bromo-5-[3-chloro-4-(1-methylethoxy)phenyl]-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-broMo-5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazole | |
CAS RN |
1258440-64-0 |
Source


|
| Record name | 2-Bromo-5-[3-chloro-4-(1-methylethoxy)phenyl]-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258440-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-[3-chloro-4-(1-methylethoxy)phenyl]-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)







![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)

![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)
![8-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline](/img/structure/B596288.png)